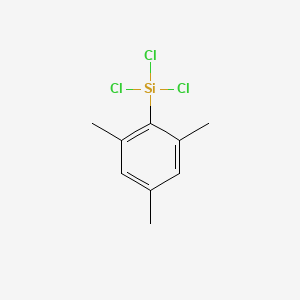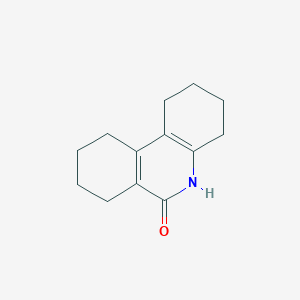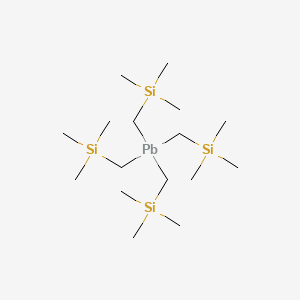
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) is an organosilicon compound with the molecular formula C₁₆H₄₄PbSi₄ and a molecular weight of 556.1 g/mol . This compound is notable for its unique structure, which includes a lead atom bonded to four silicon atoms, each of which is further bonded to three methyl groups.
Métodos De Preparación
The synthesis of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) typically involves the reaction of lead(IV) chloride with trimethylsilyl chloride in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s stability and purity.
Análisis De Reacciones Químicas
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and silicon dioxide.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride, resulting in the formation of lead(II) compounds and silanes.
Common reagents and conditions used in these reactions include hydrosilanes, halogens, and organometallic catalysts. Major products formed from these reactions include various lead and silicon-containing compounds, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry and the interaction of heavy metals with biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its lead content.
Mecanismo De Acción
The mechanism by which Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) exerts its effects involves the interaction of its lead and silicon atoms with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen-containing ligands, while the silicon atoms can participate in hydrosilylation reactions. These interactions can affect various molecular pathways, including those involved in catalysis and material synthesis .
Comparación Con Compuestos Similares
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) can be compared with other similar compounds such as:
Tetramethylsilane: This compound has a similar silicon framework but lacks the lead atom, making it less reactive in certain contexts.
Triethylsilane: Another organosilicon compound that is often used as a reducing agent in organic synthesis.
The uniqueness of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) lies in its combination of lead and silicon atoms, which imparts distinct chemical properties and reactivity compared to other silanes.
Propiedades
Número CAS |
18547-13-2 |
|---|---|
Fórmula molecular |
C16H44PbSi4 |
Peso molecular |
556 g/mol |
Nombre IUPAC |
trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane |
InChI |
InChI=1S/4C4H11Si.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
Clave InChI |
ZPJKIBUIPCZBDR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C[Pb](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


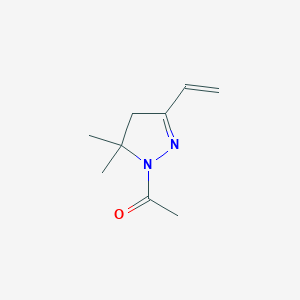
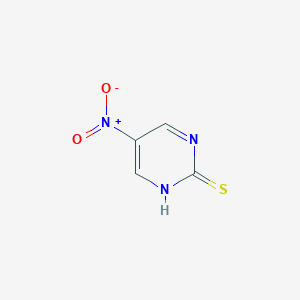
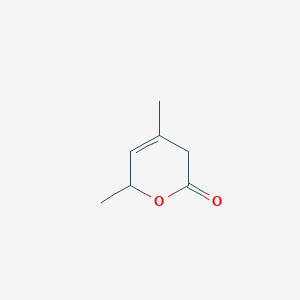
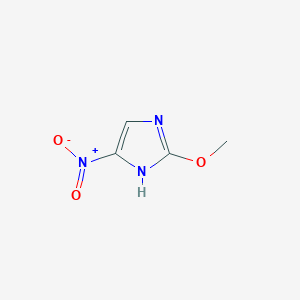
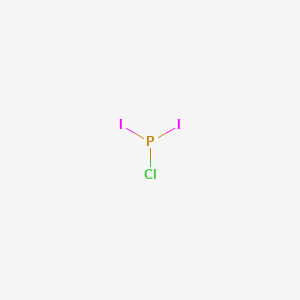


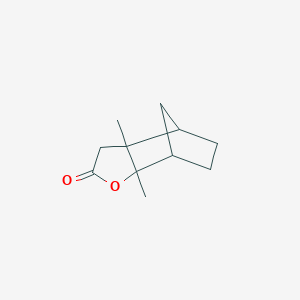
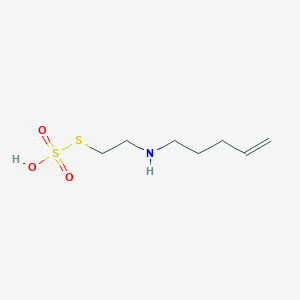

![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
